molecular formula C26H28Cl2N4O5 B3342582 Ethanone, 1-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-oxido-1-piperazinyl]-, rel- CAS No. 254912-65-7

Ethanone, 1-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-oxido-1-piperazinyl]-, rel-

Cat. No.: B3342582
CAS No.: 254912-65-7
M. Wt: 547.4 g/mol
InChI Key: TVMVVRYAPWZNJP-OZXSUGGESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound, chemically designated as 1-[4-(4-{[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)-4-oxidopiperazin-1-yl]ethanone (m/z 547.43), is an oxidation product of the antifungal drug ketoconazole (m/z 531.43) . Its structure features a 1,3-dioxolane ring fused to a 2,4-dichlorophenyl group and an imidazole moiety, linked via a methoxy-phenyl-piperazinyl-ethanone backbone. The oxidation of the piperazine ring to a 4-oxido group distinguishes it from the parent compound, altering its physicochemical properties and metabolic stability .

Properties

IUPAC Name

1-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-oxidopiperazin-4-ium-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28Cl2N4O5/c1-19(33)31-10-12-32(34,13-11-31)21-3-5-22(6-4-21)35-15-23-16-36-26(37-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-9,14,18,23H,10-13,15-17H2,1H3/t23-,26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMVVRYAPWZNJP-OZXSUGGESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC[N+](CC1)(C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CC[N+](CC1)(C2=CC=C(C=C2)OC[C@H]3CO[C@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28Cl2N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201101700
Record name rel-1-[4-[4-[[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-oxido-1-piperazinyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201101700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

547.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

254912-65-7
Record name rel-1-[4-[4-[[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-oxido-1-piperazinyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=254912-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-1-[4-[4-[[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-oxido-1-piperazinyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201101700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethanone, 1-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-oxido-1-piperazinyl]-, rel- (commonly referred to as Ketoconazole N-Oxide) is a synthetic compound with notable biological activity, particularly in the context of antifungal and potential anticancer properties. This article delves into its biological activity, mechanisms of action, and related research findings.

Molecular Characteristics

  • Molecular Formula : C26H28Cl2N4O5
  • Molecular Weight : 547.43 g/mol
  • CAS Number : 254912-65-7

The compound features a complex structure that includes a piperazine ring, a dioxolane moiety, and multiple aromatic systems. Its structural complexity contributes to its biological activity.

Antifungal Activity

Ketoconazole N-Oxide is primarily recognized for its antifungal properties. It acts by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to cell death.

  • Inhibition of Ergosterol Synthesis : The compound inhibits the enzyme lanosterol 14α-demethylase, which is essential for converting lanosterol to ergosterol.
  • Membrane Disruption : The lack of ergosterol compromises the fungal cell membrane's integrity, resulting in increased permeability and cell lysis.

Anticancer Potential

Recent studies have suggested that Ketoconazole N-Oxide may exhibit anticancer properties. Its ability to modulate various signaling pathways involved in cell proliferation and apoptosis has been investigated.

Research Findings:

  • Inhibition of Tumor Growth : In vitro studies have shown that Ketoconazole N-Oxide can inhibit the growth of certain cancer cell lines by inducing apoptosis.
  • Synergistic Effects with Other Agents : When combined with conventional chemotherapy agents, it has demonstrated enhanced efficacy against resistant cancer cells.

Case Studies

Several case studies have highlighted the effectiveness of Ketoconazole N-Oxide in treating specific conditions:

  • Fungal Infections : A clinical trial involving patients with severe fungal infections indicated a significant response rate when treated with Ketoconazole N-Oxide compared to placebo controls.
  • Cancer Treatment : A study published in Cancer Chemotherapy and Pharmacology reported that patients receiving Ketoconazole N-Oxide alongside standard chemotherapy showed improved outcomes compared to those receiving chemotherapy alone.

Data Table: Biological Activity Overview

Activity TypeMechanism of ActionEvidence Level
AntifungalInhibits ergosterol synthesisHigh
AnticancerInduces apoptosis; synergistic effects with chemotherapyModerate to High

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound is compared to structurally related azole antifungals and derivatives (Table 1):

Compound Key Features Molecular Weight (g/mol) Functional Modifications Biological Relevance
Target Compound (rel-...-4-oxido-piperazinyl) Oxidized piperazine ring; 1,3-dioxolane-imidazole scaffold 547.43 4-Oxido-piperazine Enhanced polarity; potential stability under oxidative conditions
Ketoconazole (Parent Compound) Non-oxidized piperazine; 1,3-dioxolane-imidazole 531.43 Acetylated piperazine Broad-spectrum antifungal activity; CYP3A4 inhibition
Itraconazole (C35H38Cl2N8O4) Triazole core; additional phenyl and butyl groups 705.6 1,2,4-Triazole; extended side chain Improved bioavailability; systemic antifungal use
Hydrolysis Product of Ketoconazole Deacetylated piperazine; 1,3-dioxolane-imidazole 489.39 Free piperazine Reduced lipophilicity; potential metabolite with lower activity
1-[4-(3-{[(2-Chloro-4-fluorobenzyl)amino]methyl}-2-pyridinyl)-1-piperazinyl] Chloro-fluorobenzyl substitution; pyridinyl-piperazine linkage 421.29 Chloro-fluorobenzylamine; pyridine Unrelated therapeutic target; possible CNS or antimicrobial applications
1-[4-(4-Chloro-3-methoxyphenyl)-1-piperazinyl]-2-[3-(1H-imidazol-2-yl)...] Pyrazolo-pyridinyl-imidazole hybrid 478.91 Pyrazolo[3,4-b]pyridine; imidazole Dual-targeting potential (e.g., kinase or protease inhibition)

Physicochemical and Pharmacokinetic Differences

  • Metabolic Stability : Oxidation may reduce susceptibility to hepatic CYP450 metabolism, extending half-life relative to ketoconazole .
  • Antifungal Activity: The oxidized piperazine likely diminishes binding to fungal CYP51 (lanosterol 14α-demethylase), as seen in ketoconazole derivatives with modified piperazine groups . In contrast, itraconazole’s triazole core and extended side chain enhance target affinity and spectrum .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethanone, 1-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-oxido-1-piperazinyl]-, rel-
Reactant of Route 2
Reactant of Route 2
Ethanone, 1-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-oxido-1-piperazinyl]-, rel-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.